molecular formula C24H22N4O2S2 B4583815 N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No. B4583815
M. Wt: 462.6 g/mol
InChI Key: NAUDOAUALKMWHO-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of substances known for their varied biological activities. The interest in these compounds stems from their potential use in different fields of science, particularly due to their structural uniqueness and the presence of the 1,3,4-thiadiazol moiety, which is a common feature in molecules exhibiting significant biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol. This method has been applied to create a variety of derivatives, demonstrating the versatility and adaptability of this synthetic route in producing compounds with potential biological activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of related compounds often reveals a planar configuration mediated by intramolecular hydrogen bonding. This planarity is crucial for the biological activity of these molecules, as it affects how they interact with biological targets. Crystal structure determinations have provided insights into the arrangement of these molecules, showing how their structure influences their biological activities (Li-Qiao Shi, 2011).

Scientific Research Applications

Synthetic Applications

N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea is a compound that can be derived from the broader family of urea derivatives. These compounds, including various thiadiazole derivatives, are known for their versatile applications in chemical synthesis. For example, a simple and efficient method was developed for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds under microwave irradiation, indicating the potential for high-yield and time-efficient synthetic processes involving similar urea derivatives (Li & Chen, 2008).

Biological Activities

Plant Growth Regulation

Urea derivatives, particularly those related to the thiadiazole family, have been shown to exhibit cytokinin-like activity, which can significantly influence plant growth and development. These compounds, including derivatives like forchlorofenuron and thidiazuron, have been used in in vitro plant morphogenesis studies due to their positive regulation of cell division and differentiation (Ricci & Bertoletti, 2009). This suggests that N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea could also find applications in agricultural biotechnology, particularly in enhancing adventitious root formation and overall plant growth.

Antimicrobial Activity

The thiadiazole core structure present in N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea is associated with a wide range of biological activities, including antimicrobial effects. Derivatives of 1,3,4-thiadiazole have been designed, synthesized, and shown to possess antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Ameen & Qasir, 2017).

properties

IUPAC Name

1-(4-methylphenyl)-3-[5-[2-(2-phenoxyethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-11-13-18(14-12-17)25-23(29)26-24-28-27-22(32-24)20-9-5-6-10-21(20)31-16-15-30-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUDOAUALKMWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
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N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
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N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
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N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
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N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
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N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

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